

# An In-depth Technical Guide to 2-Bromo-3-chloro-5-hydroxypyridine

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## Compound of Interest

**Compound Name:** 2-Bromo-3-chloro-5-hydroxypyridine

**Cat. No.:** B141301

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## Abstract

**2-Bromo-3-chloro-5-hydroxypyridine** is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring bromo, chloro, and hydroxyl groups on a pyridine scaffold, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive review of the available literature on **2-Bromo-3-chloro-5-hydroxypyridine**, covering its synthesis, physicochemical properties, and potential applications. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its use in research and development.

## Chemical Properties and Data

**2-Bromo-3-chloro-5-hydroxypyridine** is a colorless to pale yellow crystalline solid.<sup>[1]</sup> It is soluble in organic solvents such as chloroform and acetone and is slightly soluble in water.<sup>[1]</sup> The compound is relatively stable at room temperature but can decompose under heat, light, or oxidizing conditions.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Bromo-3-chloro-5-hydroxypyridine**

Property	Value	Reference
Molecular Formula	$C_5H_3BrClNO$	<a href="#">[1]</a>
Molecular Weight	208.44 g/mol	
Melting Point	112-115 °C	<a href="#">[1]</a>
Appearance	Colorless to pale yellow crystalline solid	<a href="#">[1]</a>
Solubility	Soluble in chloroform, acetone; slightly soluble in water	<a href="#">[1]</a>
Purity	≥97%	

Table 2: Spectroscopic Data for Structurally Related Compounds

Note: Spectroscopic data for **2-Bromo-3-chloro-5-hydroxypyridine** is not readily available in the reviewed literature. The following data for related compounds is provided for comparative analysis.

Compound	1H NMR (CDCl <sub>3</sub> , δ, ppm)	13C NMR (CDCl <sub>3</sub> , δ, ppm)	Key IR Peaks (cm <sup>-1</sup> )	Mass Spec (m/z)	Reference
2-Bromo-3-methoxypyridine	7.12 (dd, 1H), 7.21 (dd, 1H), 7.97 (dd, 1H), 3.90 (s, 3H)	155.1, 150.3, 142.4, 128.4, 122.8, 56.5	~3060 (C-H), 1556, 1410 (C=C, C=N), 1076, 1049 (C-O-C), ~788 (C-Br)	187/189 [M] <sup>+</sup>	[2]
2-Bromo-5-chloropyridine	7.44 (d, 1H), 7.54 (m, 1H), 8.36 (s, 1H)	148.6, 139.2, 138.1, 131.5, 128.7	Not Available	Not Available	[3]
2-iodo-3-bromo-5-chloropyridine	7.835 (d, 1H), 8.304 (d, 1H)	Not Available	Not Available	323 [M+H] <sup>+</sup>	[4]

## Synthesis and Experimental Protocols

The synthesis of **2-Bromo-3-chloro-5-hydroxypyridine** typically involves a multi-step process starting from a pyridine precursor. A general, feasible method involves the chlorination and subsequent bromination of a suitable pyridine derivative, followed by hydroxylation.[1]

## General Synthesis Pathway

A plausible synthetic route, adapted from literature on similar compounds, is outlined below.[5] [6] This involves the initial chlorination of 2-aminopyridine, followed by bromination, and finally conversion of the amino group to a hydroxyl group via a diazotization reaction, and subsequent nucleophilic substitution.



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A potential synthetic workflow for **2-Bromo-3-chloro-5-hydroxypyridine**.

## Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a composite based on procedures for similar compounds and should be optimized for the specific synthesis of **2-Bromo-3-chloro-5-hydroxypyridine**.<sup>[3][5][6]</sup>

### Step 1: Synthesis of 2-Amino-5-chloropyridine

- Dissolve 2-aminopyridine in concentrated hydrochloric acid with cooling.
- Introduce chlorine gas into the solution over a period of time while maintaining a controlled temperature.
- Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product.
- Filter, wash with water, and dry the precipitate to obtain 2-amino-5-chloropyridine.

### Step 2: Synthesis of 2-Amino-3-bromo-5-chloropyridine

- Dissolve 2-amino-5-chloropyridine in concentrated hydrochloric acid.
- Add a solution of potassium bromide in water.
- Introduce chlorine gas into the mixture over a period of time at a controlled temperature (e.g., ~35 °C).<sup>[5]</sup>
- The product will precipitate as a light-yellow solid. Filter, wash, and dry the product. Recrystallization from a suitable solvent like cyclohexane can be performed for further purification.<sup>[5]</sup>

### Step 3: Synthesis of **2-Bromo-3-chloro-5-hydroxypyridine**

- Dissolve 2-amino-3-bromo-5-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid) at low temperature (e.g., 0 °C).

- Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
- Heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.
- Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and remove the solvent under reduced pressure to yield the crude product.
- Purify the product by column chromatography or recrystallization.

## Biological Activity and Potential Applications

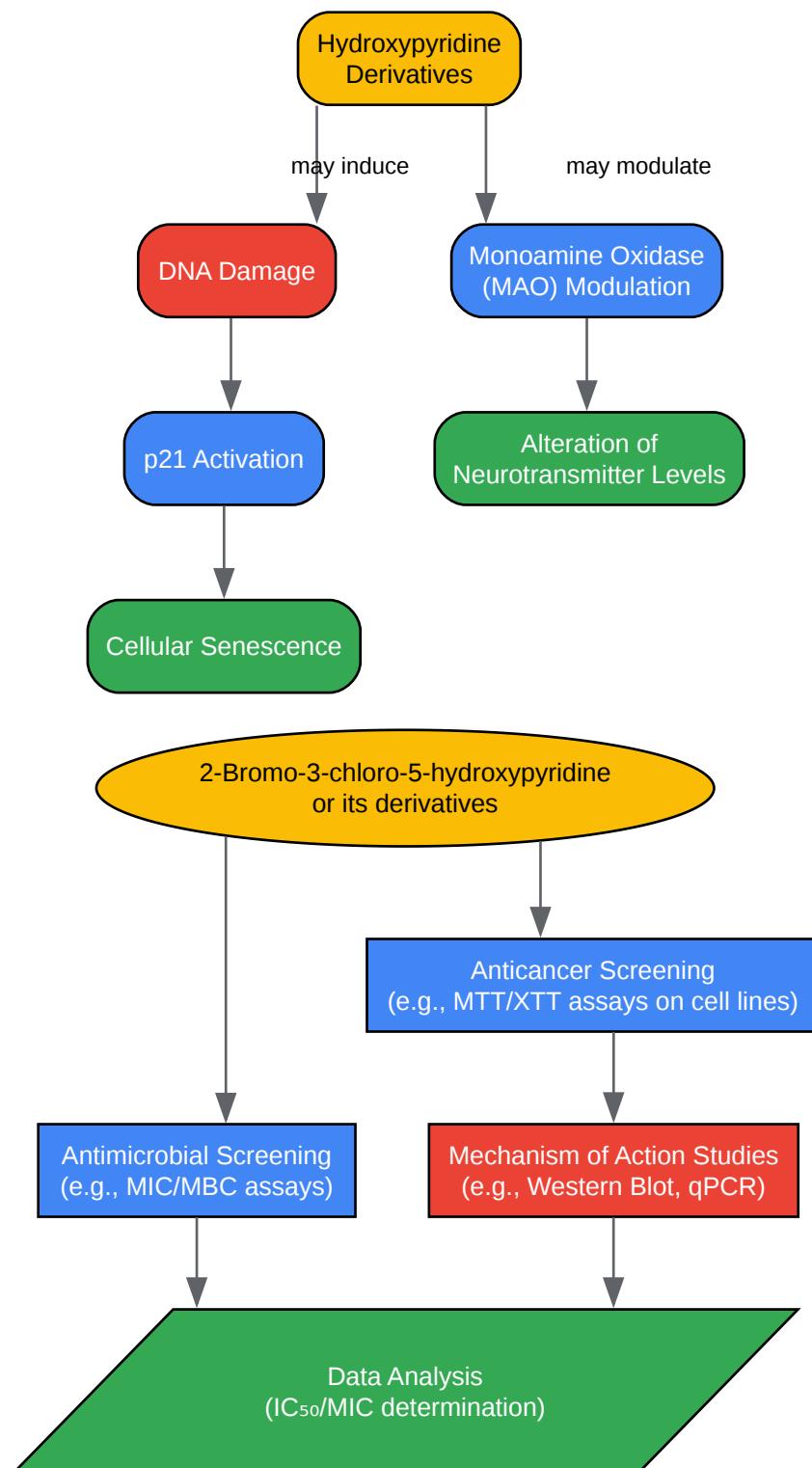
Halogenated pyridines and hydroxypyridines are recognized as important scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. While specific biological data for **2-Bromo-3-chloro-5-hydroxypyridine** is limited in the public domain, its structural motifs suggest potential applications as an intermediate in the synthesis of compounds with antimicrobial and anticancer properties.<sup>[7][8]</sup>

## Role in Drug Discovery

The presence of chloro, bromo, and hydroxyl functional groups provides multiple points for diversification, making **2-Bromo-3-chloro-5-hydroxypyridine** a valuable building block for creating libraries of compounds for high-throughput screening. The pyridine core is a common feature in many biologically active molecules.

## Potential Signaling Pathway Interactions

Derivatives of hydroxypyridine have been shown to interact with various cellular signaling pathways. For instance, some pyridine derivatives have been found to induce cellular senescence in cancer cell lines through the activation of the p21 signaling pathway, often triggered by DNA damage.<sup>[9]</sup> Additionally, 3-hydroxypyridine derivatives have been investigated as modulators of monoamine oxidase (MAO) activity, which plays a role in neurological processes.<sup>[3][10]</sup>

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-chloro-5-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141301#2-bromo-3-chloro-5-hydroxypyridine-literature-review>

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